molecular formula C11H14FNO2 B1291914 Ethyl 3-(4-amino-2-fluorophenyl)propanoate CAS No. 865137-77-5

Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Cat. No.: B1291914
CAS No.: 865137-77-5
M. Wt: 211.23 g/mol
InChI Key: BAYWUAWGVDHBDA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-amino-2-fluorophenyl)propanoate, otherwise known as 3-FAP, is an organic compound belonging to the class of aminofluorophenylpropanoates. It is an important intermediate in the synthesis of pharmaceuticals, particularly in the synthesis of antifungal agents. 3-FAP is also used as a research tool in the study of the biochemical and physiological effects of aminofluorophenylpropanoates, as well as the mechanisms of action of these compounds.

Scientific Research Applications

Supramolecular Assembly and Crystal Structure

Ethyl 3-(4-amino-2-fluorophenyl)propanoate and its derivatives have been studied for their supramolecular assembly and crystal structure. For instance, a study on ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a similar compound, revealed its three-dimensional supramolecular network, which is crucial for understanding its molecular conformation and stabilization in self-assembly processes. This was explored through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations (Matos et al., 2016).

Polymorphism in Pharmaceutical Compounds

The compound has been studied for its polymorphic forms, particularly in pharmaceutical contexts. Research on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a closely related molecule, identified two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the challenges in analytical characterization of such compounds (Vogt et al., 2013).

Bioanalytical Method Development

A significant application of this compound is in the development of bioanalytical methods. For example, a quantitative bioanalytical method was established for Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, focusing on acetylcholinesterase inhibition. This involved a range of chromatographic and spectroscopic techniques for measuring the molecule and identifying its in vitro metabolites (Nemani et al., 2018).

Mechanism of Action

    Target of Action

    • EFPM likely interacts with receptors, which can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

    Mode of Action

    • The exact receptors and signaling pathways affected by EFPM would require further research. However, understanding its binding affinity and intrinsic activity is essential for predicting its effects .

    Biochemical Pathways

    • Researchers may investigate whether EFPM modulates specific enzymatic pathways, gene expression, or cellular processes .

    Pharmacokinetics

    • Absorption : Information on EFPM’s absorption is not available .

Understanding its targets, pathways, and pharmacokinetics will enhance our understanding of its therapeutic potential . If you have any specific questions or need further details, feel free to ask! 😊

Properties

IUPAC Name

ethyl 3-(4-amino-2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYWUAWGVDHBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631080
Record name Ethyl 3-(4-amino-2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865137-77-5
Record name Ethyl 3-(4-amino-2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl(2E)-3-(4-amino-2-fluorophenyl)acrylate (12.4 g, 59.3 mmol) was dissolved in ethanol (120 mL), and 10% palladium-carbon (50% water-containing product, 4.0 g) was added. The mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20%-50% ethyl acetate/hexane) to give the title compound (9.89 g, yield 79%) as a pale-brown oil.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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